molecular formula C18H21N3O3 B13047029 Ethyl 4-(4-Benzylmorpholin-2-Yl)Pyrimidine-5-Carboxylate

Ethyl 4-(4-Benzylmorpholin-2-Yl)Pyrimidine-5-Carboxylate

Cat. No.: B13047029
M. Wt: 327.4 g/mol
InChI Key: QITANMJLLFQVIH-UHFFFAOYSA-N
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Description

Ethyl 4-(4-Benzylmorpholin-2-Yl)Pyrimidine-5-Carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmacology. It is characterized by the presence of a pyrimidine ring, a benzyl group attached to a morpholine ring, and an ethyl ester group.

Preparation Methods

The synthesis of Ethyl 4-(4-Benzylmorpholin-2-Yl)Pyrimidine-5-Carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced to the morpholine ring through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Ethyl 4-(4-Benzylmorpholin-2-Yl)Pyrimidine-5-Carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrimidine ring positions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 4-(4-Benzylmorpholin-2-Yl)Pyrimidine-5-Carboxylate involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-neuroinflammatory effects.

Comparison with Similar Compounds

Ethyl 4-(4-Benzylmorpholin-2-Yl)Pyrimidine-5-Carboxylate can be compared with other pyrimidine derivatives, such as:

These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

ethyl 4-(4-benzylmorpholin-2-yl)pyrimidine-5-carboxylate

InChI

InChI=1S/C18H21N3O3/c1-2-23-18(22)15-10-19-13-20-17(15)16-12-21(8-9-24-16)11-14-6-4-3-5-7-14/h3-7,10,13,16H,2,8-9,11-12H2,1H3

InChI Key

QITANMJLLFQVIH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=CN=C1C2CN(CCO2)CC3=CC=CC=C3

Origin of Product

United States

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